molecular formula C13H12ClN5O B2667816 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine CAS No. 203436-09-3

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine

Cat. No.: B2667816
CAS No.: 203436-09-3
M. Wt: 289.72
InChI Key: UHQWIUXGLBJTRI-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine is a chemical compound with a molecular formula of C12H11ClN4O It belongs to the class of purine derivatives and is characterized by the presence of a chloro group, a methoxybenzyl group, and a purin-6-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine typically involves the reaction of 2-chloropurine with 4-methoxybenzylamine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of substituted purine derivatives.

    Oxidation Reactions: Formation of oxo-purine derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxybenzyl)-5-nitrobenzamide
  • 2-Chloro-N-(4-methoxybenzyl)-N-methylacetamide
  • 2-Chloro-N-(4-methoxybenzyl)pyridine-4-carboxamide

Uniqueness

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine is unique due to its purine-based structure, which distinguishes it from other similar compounds. This structural feature imparts specific biochemical properties and potential therapeutic applications that are not shared by other compounds with different core structures.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-15-11-10-12(17-7-16-10)19-13(14)18-11/h2-5,7H,6H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWIUXGLBJTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 2,6-dichloropurine (4.06 g, 21.5 mmol) was suspended in n-butanol (150 ml) and the 4 methoxybenzylamine was added (3.4 ml, 26 mmol). The solution turned clear and then cloudy a few minutes later. The solution was heated at 120° C. for 2 hr and then cooled. The n-butanol was evaporated followed by suspension of the residue in water and diethyl ether mixture. A solution of 2N NaOH (1.3 ml, 26 mmol) was added and the solution stirred for 10 min before filtration. The filtered precipitate was washed with water and a small portion of ether and then dried under vacuum. The residual liquor was left overnight and more crystals were collected the next day and washed with diethyl ether.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 2,6-dichloropurine (4.06 g, 21.5 mmol) was suspended in n-butanol (150 ml) and the 4-methoxybenzylamine was added (3.4 ml, 26 mmol). The solution turned clear and then cloudy a few minutes later. The solution was heated at 120° C. for 2 hr and then cooled. The n-butanol was evaporated followed by suspension of the residue in water and diethyl ether mixture. A solution of 2N NaOH (1.3 ml, 26 mmol) was added and the solution stirred for 10 min before filtration. The filtered precipitate was washed with water and a small portion of ether and then dried under vacuum. The residual liquor was left overnight and more crystals were collected the next day and washed with diethyl ether.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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